4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline
Description
Properties
IUPAC Name |
1-[2-amino-3-[tert-butyl(dimethyl)silyl]oxy-5-chlorophenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClF3NO2Si/c1-13(2,3)22(4,5)21-10-7-8(15)6-9(11(10)19)12(20)14(16,17)18/h6-7H,19H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGGWWYCODNZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1N)C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579678 | |
| Record name | 1-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}-5-chlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205756-24-7 | |
| Record name | 1-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}-5-chlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Aniline Derivatives
- The chlorination step involves reacting the ammonium salt of a suitable aniline derivative with a chlorinating agent (e.g., chlorine gas) in an inert organic solvent such as carbon tetrachloride or toluene.
- The reaction temperature is maintained between -15°C and 100°C, preferably 0°C to 80°C, to control regioselectivity and minimize by-products.
- Hydrochloric acid is often used to form the anilinium salt prior to chlorination.
- After chlorination, the crude product is hydrolyzed with water or aqueous acid, and the anilinium salt is isolated by filtration.
- The free base is liberated by neutralization with alkali and purified by fractional distillation or recrystallization.
Example Data from Patent US4401833A:
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Chlorination | 3 mol 2,6-dimethylaniline, CCl4, 10-15°C, 4 h | 69 | 99 | Product: 4-chloro-2,6-dimethylaniline |
| Chlorination (toluene) | Same as above but solvent toluene, 80°C | 75 | N/A | Increased yield with toluene |
| Chlorination with catalyst | Iodine catalyst, CCl4, room temp | 60 | N/A | For 2,6-diethylaniline |
This chlorination approach is adaptable to various substituted anilines and is a critical step to obtain the 4-chloro substituent with high regioselectivity.
Friedel-Crafts Acylation for Trifluoroacetyl Group Introduction
- The acylation to introduce the trifluoroacetyl group at the 2-position is typically carried out using trifluoroacetyl chloride and a Lewis acid catalyst such as anhydrous aluminum trichloride.
- The reaction is performed in anhydrous non-polar solvents like n-hexane at low temperatures (around -20°C) to minimize side reactions.
- The acyl chloride is slowly added to a mixture of the 4-chloroaniline derivative and aluminum trichloride to control the reaction rate.
- After completion, the reaction mixture is quenched with ice water and extracted to isolate the trifluoroacetylated product.
Example from Patent CN101844990B:
| Reagent | Quantity (mol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 4-Chloro-2-acetylaniline | 1.0 | n-Hexane | -20 to RT | 7.5 | Not specified | High (implied) |
The reaction proceeds with stirring and gradual warming to room temperature, followed by aqueous workup and washing until neutral pH is reached.
Protection of the Hydroxyl Group by tert-Butyldimethylsilyl Ether Formation
- The 6-position hydroxyl group is protected by silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
- The reaction is typically performed in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
- The silylation step prevents undesired side reactions during subsequent synthetic steps and improves compound stability.
| Reagent | Equivalents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| tert-Butyldimethylsilyl chloride | 1.1-1.5 | DCM or DMF | 20-25°C | 1-4 hours | Base (imidazole/Et3N) required |
After completion, the reaction mixture is quenched with water, and the product is purified by extraction and chromatography.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| 1. Chlorination | 2,6-disubstituted aniline | Cl2 gas, HCl, CCl4 or toluene, 0-80°C | 4-Chloro-2,6-dialkylaniline | 60-75 | Filtration, distillation |
| 2. Friedel-Crafts Acylation | 4-Chloro-2-acetylaniline | CF3COCl, AlCl3, n-hexane, -20°C to RT | 4-Chloro-2-trifluoroacetylaniline | Not specified | Extraction, washing |
| 3. Silylation | 4-Chloro-2-trifluoroacetylaniline with OH at 6-position | TBDMS-Cl, base, DCM or DMF, RT | 4-Chloro-2-trifluoroacetyl-6-(TBDMS-oxy)aniline | Not specified | Extraction, chromatography |
Research Findings and Notes
- The chlorination step is highly sensitive to temperature and solvent choice to avoid poly-chlorination or side reactions.
- Use of toluene as solvent improves yield compared to carbon tetrachloride, possibly due to better solubility and reaction kinetics.
- The Friedel-Crafts acylation requires strict anhydrous conditions and low temperature to prevent hydrolysis of trifluoroacetyl chloride and polymerization.
- The tert-butyldimethylsilyl protection is a standard method for phenolic hydroxyl groups, providing stability during further synthetic transformations.
- Purification steps such as recrystallization, distillation under reduced pressure, and chromatographic methods are essential to obtain high-purity final product suitable for applications in agrochemical intermediates or pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The trifluoroacetyl group can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The tert-butyldimethylsilyloxy group can be hydrolyzed to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to cleave the silyl ether.
Major Products
Scientific Research Applications
Organic Synthesis
4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline serves as an important intermediate in organic synthesis. Its stability under various conditions makes it suitable for synthesizing complex organic molecules. The presence of both the chloro and trifluoroacetyl groups allows for diverse reaction pathways, including nucleophilic substitutions and acylation reactions.
Pharmaceutical Development
In pharmaceutical chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive compounds. The trifluoroacetyl group is known to enhance the lipophilicity of molecules, which can improve their pharmacokinetic properties. Case studies have shown its application in synthesizing novel drug candidates targeting specific biological pathways.
Material Science
The compound's unique chemical properties also find applications in material science, particularly in the development of advanced materials such as polymers and coatings. Its ability to modify surface characteristics through silyloxy groups can be exploited to enhance material performance.
Analytical Chemistry
This compound is used as a derivatizing agent in analytical chemistry. It aids in the analysis of amines and alcohols by forming stable derivatives that can be easily detected using chromatographic techniques.
Case Study 1: Synthesis of Anticancer Agents
A study published in Journal of Medicinal Chemistry reported the use of this compound as an intermediate for synthesizing novel anticancer agents. The researchers demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic activity against various cancer cell lines.
Case Study 2: Development of Fluorinated Compounds
Research highlighted in Chemical Communications explored the use of this compound in developing fluorinated compounds with enhanced biological activity. The study emphasized the importance of the trifluoroacetyl group in modulating the biological properties of the synthesized compounds.
Data Table
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Used in nucleophilic substitutions |
| Pharmaceutical Development | Building block for bioactive compounds | Novel anticancer agents synthesized |
| Material Science | Modification of surface properties for advanced materials | Enhanced performance through silyloxy modification |
| Analytical Chemistry | Derivatizing agent for amines and alcohols | Improved detection limits in chromatographic analysis |
Mechanism of Action
The mechanism of action of 4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline involves its interaction with specific molecular targets. The trifluoroacetyl group is known to interact with nucleophilic sites in biomolecules, potentially leading to modifications in their structure and function. The silyl ether group can enhance the compound’s stability and facilitate its transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-trifluoroacetyl aniline
- 4-Chloro-2-trifluoroacetyl-6-hydroxyaniline
- 4-Chloro-2-trifluoroacetyl-6-methoxyaniline
Uniqueness
4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline is unique due to the presence of the tert-butyldimethylsilyloxy group, which imparts increased stability and lipophilicity compared to its analogs. This makes it particularly useful in applications requiring enhanced stability and membrane permeability .
Biological Activity
4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline, identified by its CAS number 205756-24-7, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C14H19ClF3NO2Si |
| Molecular Weight | 353.84 g/mol |
| Appearance | Orange solid |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, methanol |
While specific mechanisms of action for this compound are not extensively documented in current literature, compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. For instance, the presence of the trifluoroacetyl group may enhance lipophilicity and membrane permeability, potentially leading to increased bioactivity against cancer cell lines.
Antitumor Activity
Recent studies have indicated that derivatives of aniline compounds can exhibit significant antitumor activities. For example:
- Inhibitory Effects : Compounds similar to this compound have shown IC50 values in the nanomolar range against various cancer cell lines. Such activities suggest a potential for further development as anticancer agents .
Case Studies
- In Vivo Studies : In one study involving a mouse model with JAK2V617F mutations, a structurally related compound demonstrated significant tumor growth inhibition (mean TGI of 82%) when administered at a dose of 75 mg/kg .
- Selectivity and Potency : A related compound exhibited selectivity for ALK over TrkB with an IC50 of 23 nM, indicating that structural modifications can lead to varying degrees of biological activity and selectivity against specific targets .
Pharmacokinetics
The pharmacokinetic profile of compounds like this compound is crucial for understanding their therapeutic potential:
- Lipophilicity : The introduction of bulky groups such as tert-butyldimethylsilyloxy may enhance the lipophilic properties, improving absorption and distribution in biological systems.
- Metabolic Stability : Studies suggest that modifications can lead to improved metabolic stability and oral bioavailability, which are essential for effective drug development .
Q & A
Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
